

PTD10: Superior Cellular Efficacy Through Targeted Protein Degradation

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Compound of Interest		
Compound Name:	PTD10	
Cat. No.:	B12384376	Get Quote

In the landscape of targeted therapies, the development of Proteolysis Targeting Chimeras (PROTACs) represents a paradigm shift from occupancy-driven inhibition to event-driven protein degradation. **PTD10**, a novel PROTAC targeting Bruton's tyrosine kinase (BTK), exemplifies this advancement, demonstrating significantly improved cellular efficacy compared to its constituent components, often referred to as "warheads." This guide provides a comprehensive comparison of **PTD10** and its warheads, supported by experimental data, detailed protocols, and visual representations of the underlying molecular mechanisms.

Enhanced Potency and Efficacy of PTD10

PTD10 is a heterobifunctional molecule that links a BTK-binding moiety (derived from the inhibitor GDC-0853) to a ligand for the E3 ubiquitin ligase cereblon (CRBN), derived from pomalidomide. This design enables the recruitment of BTK to the cellular ubiquitin-proteasome system, leading to its degradation. Experimental data consistently show that this degradation-based approach is more effective than simple inhibition by the BTK warhead alone.

Comparative Cellular Activity

The superior performance of **PTD10** is evident in its half-maximal degradation concentration (DC50) and half-maximal inhibitory concentration (IC50) values across various cancer cell lines.



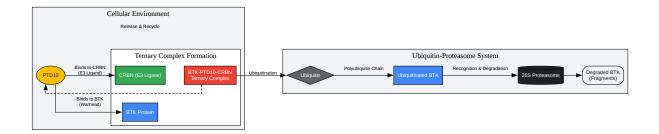
Compound	Target/Action	Cell Line	DC50 (nM)	IC50 (nM)
PTD10	BTK Degrader	Ramos	0.5[1]	-
JeKo-1	0.6[1]	-		
TMD8	-	1.4[2]	_	
Mino	-	2.2[2]	_	
GDC-0853	BTK Inhibitor (Warhead)	TMD8	No degradation observed[2]	14[2]
Mino	No degradation observed[2]	6.6[2]		
Pomalidomide	CRBN Ligand (Warhead)	TMD8	No degradation observed[2]	>1000[2]
Mino	No degradation observed[2]	22[2]		

As the data indicates, **PTD10** induces BTK degradation at sub-nanomolar concentrations.[1] In cell growth inhibition assays, **PTD10** is approximately 10-fold more potent than its BTK-inhibiting warhead, GDC-0853, in TMD8 cells and about 3-fold more potent in Mino cells.[2] This highlights that the degradation of BTK has a more profound impact on inhibiting cell growth than merely inhibiting its kinase activity.[2]

Mechanism of Action: Hijacking the Ubiquitin-Proteasome System

The enhanced efficacy of **PTD10** stems from its distinct mechanism of action compared to traditional inhibitors. Instead of just blocking the active site of BTK, **PTD10** flags the entire protein for destruction.





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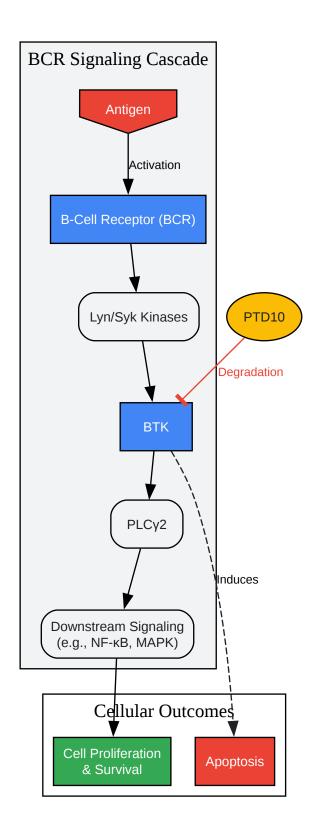
Mechanism of PTD10-mediated BTK degradation.

This process involves the formation of a ternary complex between BTK, **PTD10**, and CRBN.[3] This proximity allows the E3 ligase to transfer ubiquitin molecules to the BTK protein, marking it for degradation by the 26S proteasome.[4][5] A key advantage of this catalytic mechanism is that a single molecule of **PTD10** can induce the degradation of multiple BTK proteins.[4]

Impact on B-Cell Receptor (BCR) Signaling and Apoptosis

BTK is a critical component of the B-cell receptor (BCR) signaling pathway, which is essential for the proliferation and survival of B-cells.[3] By degrading BTK, **PTD10** effectively shuts down this pro-survival pathway, leading to the induction of apoptosis (programmed cell death).





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